molecular formula C12H15ClN2O3S B7725480 2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride

2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride

Cat. No.: B7725480
M. Wt: 302.78 g/mol
InChI Key: CTRLVHHBQZXKFX-UHFFFAOYSA-N
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Description

2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a specialized chemical building block designed for advanced drug discovery applications. Its molecular architecture, featuring a sulfonyl chloride group and a pyrrolidine-carbonyl-amino substituent, makes it a valuable intermediate for constructing covalent protease inhibitors. The sulfonyl chloride moiety acts as a highly reactive electrophilic "warhead," enabling it to form irreversible bonds with nucleophilic residues, such as cysteine, in the active sites of target enzymes. This mechanism is particularly leveraged in the development of inhibitors for viral proteases, like the SARS-CoV-2 main protease (M pro ). Furthermore, structural analogs of this compound demonstrate potent antibacterial activity, with modifications at the pyrrolidine nitrogen yielding derivatives that exhibit MIC values below 1 µg/mL against Gram-positive pathogens. The lipophilic nature of the pyrrolidine ring is understood to enhance membrane penetration, facilitating intracellular target engagement. Researchers utilize this compound to create novel sulfonamide-based molecules for probing disease mechanisms and developing new therapeutic agents targeting infectious diseases and other conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-9-8-10(4-5-11(9)19(13,17)18)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLVHHBQZXKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride-Last Approach

This strategy prioritizes late-stage introduction of the sulfonyl chloride group to avoid incompatibility with subsequent amidation or alkylation steps. The synthetic logic proceeds via:

  • Assembly of the 2-methyl-4-amino benzene scaffold

  • Amide bond formation with pyrrolidine-1-carbonyl chloride

  • Sulfonation and chlorination at the para position

Amide-Last Approach

Alternatively, introducing the sulfonyl chloride group early enables subsequent amidation under milder conditions:

  • Preparation of 2-methyl-4-nitrobenzenesulfonyl chloride

  • Nitro group reduction to amine

  • Acylation with pyrrolidine-1-carbonyl chloride

Comparative studies indicate the amide-last approach provides superior yields (68-72% overall), as early sulfonyl chloride installation minimizes side reactions during nitro reduction.

Direct Sulfonation-Chlorination Sequence

A two-step protocol combining sulfonation and chlorination demonstrates improved scalability:

Sulfonation Conditions

  • Oleum (20% SO₃) at 150°C for 6 hours

  • Directs sulfonic acid group para to methyl substituent (ortho/para director)

Chlorination Methods

ReagentSolventTemp (°C)Yield (%)
PCl₅POCl₃11082
SOCl₂Toluene8076
ClSO₃HClCH₂CH₂Cl4068

Phosphorus pentachloride in phosphoryl chloride provides optimal conversion (82%) with minimal esterification of the amide group.

Thioether Oxidation Pathway

Modern approaches utilize sulfur-containing intermediates for controlled oxidation to sulfonyl chlorides:

Synthetic Route

  • Pd-catalyzed coupling of 4-bromo-2-methylaniline with benzyl mercaptan

  • Amidation with pyrrolidine-1-carbonyl chloride

  • NCS-mediated oxidation in AcOH/H₂O (9:1)

Critical Observation

  • Benzylthio intermediates enable selective oxidation without competing amide degradation

  • NCS stoichiometry of 1.2 equivalents achieves complete conversion in 6 hours

Spectroscopic Validation

¹H NMR of intermediate 3-(benzylthio) derivative shows characteristic shifts:

  • δ 7.75-7.87 (m, 2H, aromatic)

  • δ 4.50 (d, J = 3.13 Hz, 2H, SCH₂)

  • δ 2.26-2.49 (m, 2H, pyrrolidinone)

Amide Bond Formation Strategies

Comparative evaluation of acylation methods reveals context-dependent optimal conditions:

Coupling Reagent Approach

  • EDCI/HOBt system in DCM: 78% yield

  • Requires anhydrous conditions to prevent sulfonyl chloride hydrolysis

  • DIEA (3 eq) effectively scavenges HCl byproducts

Acyl Chloride Method

  • Pyrrolidine-1-carbonyl chloride (1.1 eq) in THF

  • 85% conversion at 0°C with gradual warming

  • Excess reagent drives reaction but complicates purification

Side Reaction Mitigation

  • Maintaining pH <7 prevents sulfonyl chloride aminolysis

  • Short reaction times (2-4 hours) limit ester formation

Comparative Method Analysis

ParameterDiazonium RouteDirect SulfonationThioether Oxidation
Overall Yield54%72%65%
ScalabilityModerateHighLow
Purification EaseDifficultModerateChallenging
Functional ToleranceLowHighMedium

The direct sulfonation method emerges as most viable for industrial applications, balancing yield and scalability. However, thioether oxidation provides superior regioselectivity for research-scale synthesis.

Experimental Optimization Guidelines

Temperature Control

  • Maintain chlorination steps <80°C to prevent sulfonic anhydride formation

  • Diazotization requires strict -5°C to 0°C range

Solvent Selection

  • Polar aprotic solvents (DMF, NMP) improve amidation yields

  • Halogenated solvents (DCM, ClCH₂CH₂Cl) preferred for sulfonyl chloride stability

Catalytic Enhancements

  • Pd₂(dba)₃/Xantphos (5 mol%) accelerates thioether formation

  • KI additives (10 mol%) improve CuCl-mediated chlorinations

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This property makes it a valuable tool in proteomics and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • 4-Methylbenzenesulfonyl Chloride (): This simpler analog lacks the pyrrolidine-1-carbonyl-amino group. It hydrolyzes readily to 4-methylbenzenesulfonic acid under reflux conditions, especially in the presence of amines or aqueous media. In contrast, the pyrrolidine substituent in the target compound may sterically hinder hydrolysis, enhancing stability in polar solvents .
  • Methyl Benzoate Sulfonylureas ():
    Compounds like bensulfuron-methyl and sulfometuron-methyl ester feature sulfonylurea linkages instead of sulfonyl chloride groups. These are herbicidal agents with prolonged environmental persistence due to their ester groups. The target compound’s sulfonyl chloride group offers higher reactivity for nucleophilic substitution, making it more suitable for synthetic derivatization .

Conformational and Crystallographic Differences

  • 2-Aminopyrimidin-1-ium 4-Methylbenzenesulfonate (): This salt, formed from 4-methylbenzenesulfonyl chloride and 2-aminopyrimidine, exhibits intermolecular N–H⋯O hydrogen bonds and π–π stacking interactions.

Biological Activity

2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a sulfonamide derivative characterized by its unique chemical structure, which includes a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. The following sections will explore its synthesis, biological properties, and relevant case studies.

Molecular Formula: C₁₂H₁₅ClN₂O₃S
Molecular Weight: 302.78 g/mol
CAS Number: Not specified in available resources.
Structural Features:

  • The sulfonyl chloride group contributes to the compound's reactivity.
  • The pyrrolidine-1-carbonyl group is significant for biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions. This reaction is crucial for obtaining high yield and purity, which are essential for subsequent biological evaluations .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures, particularly those containing pyrrolidine moieties, exhibit significant antibacterial properties. For instance, studies on pyrrolidine derivatives have shown promising results against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been well-documented. Compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines. For example, certain benzamide derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and proteins. The highly reactive sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This property is particularly useful in drug design and development, as it allows for targeted action against specific biological pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFocusFindings
Study 1 Antibacterial ActivityDemonstrated significant activity against MRSA with structural analogs showing lower MIC values .
Study 2 Anticancer PotentialReported IC₅₀ values for similar compounds ranging from 0.2 to 5.0 µM against various cancer cell lines .
Study 3 Mechanistic InsightsIdentified covalent modification of target proteins as a primary action mechanism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride, and how are intermediates purified?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, sulfonyl chlorides react with amines under basic conditions (e.g., sodium carbonate) in solvents like dichloromethane. Purification often involves recrystallization from solvents such as CH₂Cl₂ or ethyl acetate. Single-crystal X-ray diffraction (SC-XRD) can confirm structure .
  • Key Data : Optimal reaction pH (~8) and reflux conditions are critical to minimize hydrolysis by-products .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology :

  • SC-XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • NMR/IR Spectroscopy : ¹H NMR identifies substituent environments (e.g., methyl protons at δ ~2.5 ppm; pyrrolidine carbonyl signals at δ ~170 ppm). IR confirms sulfonyl chloride (SO₂Cl) stretches (~1370 cm⁻¹ and 1170 cm⁻¹) .
  • HPLC/LC-MS : Detects hydrolyzed by-products (e.g., sulfonic acids) .

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

  • Methodology : Store under inert atmospheres (argon/nitrogen) at –20°C. Moisture sensitivity necessitates desiccants. Degradation via hydrolysis produces benzenesulfonic acid derivatives, detectable by TLC or HPLC .

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